2-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Description
The compound 2-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is a heterocyclic acetamide derivative characterized by a thienopyrazole core fused with a substituted phenyl group and a methoxy-acetamide side chain. Its structure comprises:
- A thieno[3,4-c]pyrazole scaffold, which combines sulfur-containing thiophene and pyrazole rings.
- A 2-methylphenyl substituent at the 2-position of the pyrazole ring.
This compound is part of a broader class of thienopyrazole derivatives investigated for therapeutic applications, particularly as autotaxin inhibitors (lysophosphatidic acid synthase inhibitors), which are relevant in cancer and fibrosis research .
Properties
IUPAC Name |
2-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10-5-3-4-6-13(10)18-15(16-14(19)7-20-2)11-8-21-9-12(11)17-18/h3-6H,7-9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHHSGWIAQPARB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H15N3OS2, with a molecular weight of 341.45 g/mol. The structure features a thieno[3,4-c]pyrazole ring system and an acetamide functional group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3OS2 |
| Molecular Weight | 341.45 g/mol |
| Purity | Typically ≥95% |
Antimicrobial Properties
Research indicates that this compound exhibits potent antileishmanial and antimalarial activities. It has shown significant antipromastigote activity against Leishmania parasites, which are crucial in the life cycle of the disease-causing organism. The compound's effectiveness was evaluated through various assays that measure cell viability and parasite growth inhibition.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In studies involving different cancer cell lines, it demonstrated the ability to induce apoptosis in tumor cells. The mechanism behind this involves the activation of caspase pathways, leading to programmed cell death. For instance, compounds similar in structure have shown promising results against A549 and C6 tumor cell lines through MTT assays and DNA synthesis analysis .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular metabolism or signaling pathways.
- Gene Expression Modulation : It has been observed to alter gene expression profiles in treated cells, which can lead to enhanced apoptotic pathways.
- Binding Interactions : The compound likely interacts with various biomolecules, influencing their function and contributing to its pharmacological effects.
Study 1: Antileishmanial Activity
A study conducted on the antipromastigote activity of the compound revealed a significant reduction in parasite viability at specific concentrations. The results indicated that the compound could serve as a potential therapeutic agent against leishmaniasis.
Study 2: Anticancer Efficacy
In another research effort focusing on anticancer properties, derivatives of similar thieno[3,4-c]pyrazole compounds were synthesized and tested against human cancer cell lines. The findings showed that certain derivatives exhibited higher anticancer activity than traditional chemotherapeutics like diclofenac sodium. The structure-activity relationship (SAR) suggested that modifications in the side chains could enhance biological efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
The 2-methylphenyl group distinguishes the target compound from analogs with alternative aryl substituents. Key comparisons include:
Structural Insights :
- Replacing methoxy-acetamide with chloro-propanamide (CAS 396723-70-9) reduces hydrogen-bonding capacity, which may lower solubility but improve membrane permeability .
Pharmacological Activity: Autotaxin Inhibition
Thienopyrazole acetamides are notable for their role as autotaxin inhibitors. A comparison with related compounds reveals:
Key Findings :
- The target compound’s methoxy group enhances binding affinity to autotaxin’s active site compared to chloro-substituted analogs, likely due to favorable polar interactions .
- Cyclopentane-carboxamide derivatives (e.g., CAS 303060-40-4) exhibit lower potency, suggesting the acetamide backbone is critical for activity .
Physicochemical Properties
A comparison of solubility, melting points, and stability:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
